2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a complex organic compound that belongs to the quinazoline family. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of antihypertensive drugs. Its unique structure, which includes a quinazoline core with methoxy and acetamide functional groups, contributes to its biological activity and potential therapeutic uses .
Preparation Methods
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the quinazoline derivative with 2-(2-methoxyphenoxy)ethylamine under appropriate conditions to form the target compound.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazoline core to its dihydro or tetrahydro derivatives.
Scientific Research Applications
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antihypertensive drugs such as doxazosin and alfuzosin.
Biological Studies: The compound’s ability to interact with various biological targets makes it valuable in studying enzyme inhibition and receptor binding.
Pharmaceutical Development: Its derivatives are explored for potential therapeutic effects in treating cardiovascular diseases and certain types of cancer.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as alpha-adrenergic receptors. By binding to these receptors, the compound can inhibit their activity, leading to vasodilation and reduced blood pressure. The methoxy and acetamide groups enhance its binding affinity and selectivity, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide include:
Doxazosin: An antihypertensive drug with a similar quinazoline core but different substituents.
Alfuzosin: Another antihypertensive agent with structural similarities but distinct pharmacological properties.
Prazosin: A related compound used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of this compound lies in its specific functional groups, which confer unique binding properties and therapeutic potential.
Properties
Molecular Formula |
C21H23N3O6 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C21H23N3O6/c1-27-16-6-4-5-7-17(16)30-9-8-22-20(25)12-24-13-23-15-11-19(29-3)18(28-2)10-14(15)21(24)26/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,22,25) |
InChI Key |
VLPPRFWMSLYOTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.